

Comprehensive Structural Analysis of 5-Methoxy-2-Hydroxymethylbenzotrile and Its Derivatives

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Compound of Interest

Compound Name: 2-(hydroxymethyl)-5-methoxybenzotrile

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Executive Summary & Chemical Context

5-Methoxy-2-hydroxymethylbenzotrile (CAS: 210037-87-9) is a highly versatile, bifunctional aromatic building block[1]. Featuring both a reactive electrophilic nitrile ($-C\equiv N$) and a nucleophilic/oxidizable hydroxymethyl group ($-CH_2OH$), it serves as a critical precursor for the synthesis of complex pharmacophores, including triazolopyridines and phosphodiesterase (PDE) inhibitors[2].

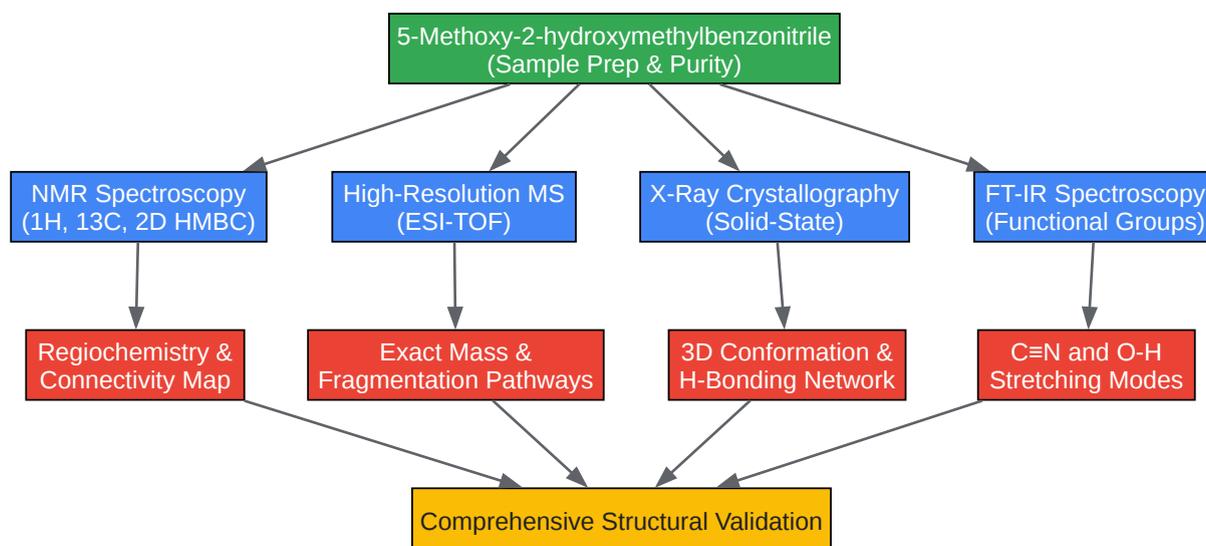
The presence of the electron-donating methoxy group ($-OCH_3$) at position 5 further modulates the electronic landscape of the aromatic ring, influencing both its reactivity and its spectroscopic signatures[3][4]. Because downstream functionalization (such as cyclization or cross-coupling) depends entirely on the exact spatial arrangement of these functional groups, rigorous structural validation is mandatory to prevent the propagation of regiochemical errors during drug development.

Analytical Strategy: The Causality of Experimental Design

Relying solely on one-dimensional 1H NMR is insufficient for heavily substituted benzotriles due to the high risk of misidentifying regiochemical isomers (e.g., confusing a 1,2,5-substitution

pattern with a 1,2,4- or 1,3,4-pattern)[5][6]. To establish a self-validating system of proof, a multi-modal analytical workflow is required:

- NMR Spectroscopy (1D & 2D): Establishes the exact atomic connectivity. Anhydrous DMSO- d_6 is deliberately chosen as the solvent over $CDCl_3$ to prevent rapid proton exchange. This allows the observation of the hydroxyl proton as a distinct triplet coupled to the adjacent methylene group, proving the presence of a primary alcohol rather than an ether[2][7].
- High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula ($C_9H_9NO_2$) via electrospray ionization (ESI), ruling out dimerization or degradation[1].
- FT-IR & X-Ray Crystallography: Identifies the orthogonal functional groups ($C\equiv N$ and O-H) and maps intermolecular hydrogen bonding. In the solid state, the spatial relationship between the hydroxymethyl group and the nitrile group often leads to distinct hydrogen-bonding networks that shift the $C\equiv N$ stretching frequency[3][8].



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Caption: Multi-modal analytical workflow for the structural validation of benzonitrile derivatives.

Experimental Protocols

The following step-by-step methodologies are designed to ensure high-fidelity data acquisition for substituted benzonitriles[2][9].

Protocol 1: High-Resolution NMR Acquisition

- **Sample Preparation:** Dissolve 15 mg of the highly purified 5-methoxy-2-hydroxymethylbenzonitrile in 0.6 mL of anhydrous DMSO- d_6 (100.0 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Causality: Anhydrous conditions prevent the -OH proton from exchanging with water, preserving crucial 3J coupling information.
- **1H NMR Acquisition:** Acquire spectra at 400 MHz (or higher) using a standard 30° pulse sequence (zg30), 64 scans, and a relaxation delay (D1) of 2.0 s.
- **^{13}C NMR Acquisition:** Acquire at 100 MHz using composite pulse proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 s to ensure full relaxation of quaternary carbons (C-1, C-2, C-5, C-9).
- **2D HMBC Acquisition:** Utilize a Heteronuclear Multiple Bond Correlation (hmbcgp1pndqf) sequence optimized for long-range coupling constants ($J = 8$ Hz). Causality: HMBC is the only definitive way to observe the 3J correlation between the methylene protons and the nitrile-bearing carbon, proving the 1,2-relationship[5].

Protocol 2: FT-IR Spectroscopy

- **Preparation:** Prepare a transparent KBr pellet by thoroughly grinding 1 mg of the analyte with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar.
- **Acquisition:** Scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} , accumulating 32 scans.
- **Analysis:** Monitor the sharp $C\equiv N$ stretching band (typically 2220–2230 cm^{-1}) and the broad O-H stretching band (3200–3400 cm^{-1})[3][4].

Data Interpretation & Structural Validation

NMR Elucidation and Electronic Causality

The ^1H and ^{13}C NMR spectra of 5-methoxy-2-hydroxymethylbenzotrile provide a textbook example of substituent-induced chemical shifts.

- The methoxy group ($-\text{OCH}_3$) acts as a strong
-donor, heavily shielding the ortho carbons and protons (Position 4 and 6).
- The nitrile group ($-\text{C}\equiv\text{N}$) acts as a
- and
-acceptor, deshielding the ortho position (Position 6)[6].

The interplay of these electronic effects results in the specific chemical shifts and multiplicities summarized in Table 1[2][7][9].

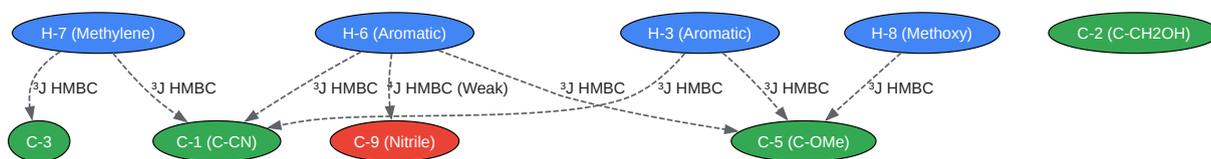
Table 1: Quantitative NMR Assignments for 5-Methoxy-2-hydroxymethylbenzotrile (DMSO- d_6)

Position	¹³ C Shift (ppm)	¹ H Shift (ppm)	Multiplicity (in Hz)	Causality / Structural Rationale
C-1	110.5	-	-	Quaternary carbon, shielded by the anisotropic effect of the nitrile group.
C-2	145.2	-	-	Quaternary carbon, deshielded by the adjacent electronegative hydroxymethyl group.
C-3	129.8	7.45	d (= 8.5)	Ortho to C-2, meta to methoxy; exists in a typical aromatic environment.
C-4	118.4	7.15	dd (= 8.5, 2.5)	Strongly shielded by the ortho-methoxy -electron donation.
C-5	158.6	-	-	Quaternary carbon, strongly deshielded by the directly attached oxygen atom.

C-6	115.2	7.30	d (= 2.5)	Shielded by ortho-methoxy, but slightly deshielded by the ortho-nitrile.
C-7 (-CH ₂ -)	61.4	4.60	d (= 5.5)	Deshielded by the hydroxyl group; split into a doublet by the adjacent OH proton.
C-8 (-OCH ₃)	55.8	3.82	s	Characteristic methoxy resonance.
C-9 (-CN)	117.5	-	-	Characteristic nitrile carbon resonance.
-OH	-	5.40	t (= 5.5)	Hydroxyl proton; slow exchange in anhydrous DMSO allows ³ J coupling to the CH ₂ group.

2D NMR Connectivity (HMBC)

To definitively prove the 1,2,5-substitution pattern over other isomers, HMBC is utilized to map 2-bond (²J) and 3-bond (³J) carbon-proton correlations. The methylene protons (-CH₂) show strong ³J correlations to C-1 (the carbon bearing the nitrile) and C-3, while the methoxy protons correlate exclusively to C-5. This locks the functional groups into their exact regiochemical positions[5].



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Caption: Key HMBC correlations confirming the 1,2,5-substitution pattern of the benzonitrile core.

FT-IR and Solid-State Insights

In the solid state, substituted benzonitriles containing hydroxyl donors frequently form dimeric or polymeric chains via intermolecular hydrogen bonding between the hydroxyl donor and the nitrile nitrogen acceptor ($\text{O-H}\cdots\text{N}\equiv\text{C}$)[4][8]. This interaction typically lowers the $\text{C}\equiv\text{N}$ stretching frequency in FT-IR by $5\text{-}10\text{ cm}^{-1}$ compared to solution-phase spectra, serving as a secondary confirmation of the spatial availability of both functional groups[3].

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